2-Methylfluoranthene

描述

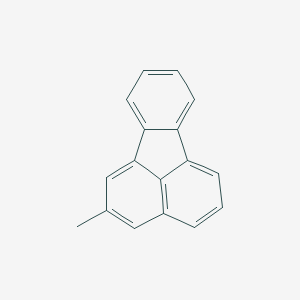

2-Methylfluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂. It is a derivative of fluoranthene, characterized by the presence of a methyl group at the second position of the fluoranthene structure. This compound is known for its unique chemical properties and is of significant interest in various fields of scientific research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylfluoranthene typically involves the alkylation of fluoranthene. One common method is the Friedel-Crafts alkylation, where fluoranthene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

化学反应分析

Types of Reactions: 2-Methylfluoranthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluoranthene-2-carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nitric acid for nitration and sulfuric acid for sulfonation.

Major Products:

Oxidation: Fluoranthene-2-carboxylic acid.

Reduction: Saturated hydrocarbons.

Substitution: Nitro-2-methylfluoranthene and sulfonic acid derivatives.

科学研究应用

2-Methylfluoranthene has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

Biology: Research on its biological effects helps in understanding the impact of polycyclic aromatic hydrocarbons on living organisms.

Medicine: Studies on its potential mutagenic and carcinogenic properties contribute to the field of toxicology.

作用机制

The mechanism of action of 2-Methylfluoranthene involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins, disrupting their normal function .

相似化合物的比较

Fluoranthene: The parent compound without the methyl group.

1-Methylfluoranthene: A positional isomer with the methyl group at the first position.

3-Methylfluoranthene: Another positional isomer with the methyl group at the third position.

Comparison: 2-Methylfluoranthene is unique due to the specific position of the methyl group, which influences its chemical reactivity and biological activity. Compared to fluoranthene, it has different physical properties such as melting point and solubility. The positional isomers (1-Methylfluoranthene and 3-Methylfluoranthene) also exhibit distinct reactivity patterns and biological effects .

属性

IUPAC Name |

2-methylfluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRCMNWZFPMXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CC=C2)C4=CC=CC=C4C3=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074823 | |

| Record name | Fluoranthene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-31-6, 30997-39-8 | |

| Record name | 2-Methylfluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoranthene, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030997398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033543316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRQ8EG0B0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Methylfluoranthene of particular interest in environmental toxicology?

A: this compound is a polycyclic aromatic hydrocarbon (PAH) frequently found in complex environmental mixtures. While less abundant than its parent compound, fluoranthene, its presence raises concerns due to its potential toxicity and carcinogenicity. [, ]

Q2: How does the tumorigenic activity of this compound compare to fluoranthene and 3-Methylfluoranthene?

A: Studies in newborn CD-1 mice reveal that both this compound and fluoranthene exhibit significant tumorigenic activity, inducing lung and liver tumors. Interestingly, this compound, at a dose of 17.3 µmol, caused a higher multiplicity of lung tumors compared to fluoranthene. In contrast, 3-Methylfluoranthene showed minimal tumorigenic activity in the same study. These findings suggest a structure-dependent variation in tumorigenic potency among these compounds. []

Q3: How is this compound metabolized in vivo, and what are the implications for its mutagenicity?

A: Research indicates that this compound is metabolized in the liver, forming 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene as a significant metabolite. This dihydrodiol metabolite exhibits potent mutagenic activity when tested in Salmonella typhimurium TA100. This suggests that the metabolic activation of this compound into dihydrodiols plays a crucial role in its mutagenic potential. []

Q4: Does the position of the methyl group on the fluoranthene ring system influence its mutagenic activation pathway?

A: Interestingly, the position of the methyl group on the fluoranthene ring seems to impact the metabolic activation pathway. While this compound's primary mutagenic metabolite is a dihydrodiol, 3-Methylfluoranthene's main proximate mutagen is 3-hydroxymethylfluoranthene. This difference highlights the importance of structural features in dictating the metabolic fate and ultimately the mutagenic potential of methylated fluoranthenes. []

Q5: What analytical methods are employed to detect and quantify this compound in environmental samples?

A: The analysis of sediment samples from Guimaras, Philippines, after an oil spill revealed a high concentration of various PAHs, including this compound. This suggests the importance of continuous monitoring for such compounds in environmental matrices. While the specific analytical techniques were not detailed in the provided abstract, gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique for identifying and quantifying PAHs in environmental samples. []

Q6: What are the potential implications of the observed differences in metabolic activation between this compound and 3-Methylfluoranthene?

A: The distinct metabolic activation pathways for this compound and 3-Methylfluoranthene underscore the complexity of assessing the risk posed by environmental PAH mixtures. Understanding these differences is crucial for developing accurate toxicological profiles and implementing effective risk management strategies for specific PAHs like this compound. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B47676.png)